Pentafluoro-(iodometil)benceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

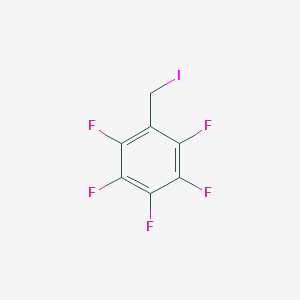

Pentafluoro-(iodomethyl)benzene: is an organofluorine compound with the molecular formula C7H2F5I . It consists of a benzene ring substituted with five fluorine atoms and one iodomethyl group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

Chemistry:

Catalyst Preparation: Pentafluoro-(iodomethyl)benzene is used in the preparation of catalysts, particularly in ethene oligomerization.

Biology and Medicine:

Radical Ion Formation: The compound is used to study the formation of radical ions in aqueous solutions.

Industry:

Plasma Processing:

Mecanismo De Acción

Target of Action

Pentafluoro-(iodomethyl)benzene, also known as Iodopentafluorobenzene, is primarily used in the preparation of potent competitive inhibitors of Type II Dehydroquinase . Dehydroquinase is an enzyme that plays a crucial role in the biosynthetic pathway of aromatic amino acids in microorganisms .

Mode of Action

It is known to form supramolecular complexes with aromatic electron donors by forming halogen bonds to form discrete heterodimeric aggregates . This suggests that it may interact with its targets through halogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Pentafluoro-(iodomethyl)benzene is involved in the inhibition of the biochemical pathway of aromatic amino acid biosynthesis . By inhibiting the enzyme Dehydroquinase, it disrupts this pathway, affecting the downstream production of aromatic amino acids in microorganisms .

Pharmacokinetics

Its physical properties such as density (21±01 g/cm3), boiling point (1994±400 °C at 760 mmHg), and vapor pressure (05±04 mmHg at 25°C) suggest that it may have low bioavailability due to its high boiling point and low vapor pressure .

Result of Action

The primary result of Pentafluoro-(iodomethyl)benzene’s action is the inhibition of the enzyme Dehydroquinase, leading to a disruption in the biosynthesis of aromatic amino acids in microorganisms . This can potentially lead to the death of the microorganism or halt its growth.

Action Environment

The action, efficacy, and stability of Pentafluoro-(iodomethyl)benzene can be influenced by various environmental factors. For instance, its boiling point and vapor pressure suggest that it may be more stable and effective in a low-temperature environment . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Defluorination of Highly Fluorinated Cyclohexanes: One method involves the defluorination of highly fluorinated cyclohexanes over hot nickel or iron.

Dehydrofluorination of Polyfluorinated Cyclohexane: Another method involves the dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of potassium hydroxide (KOH).

Industrial Production Methods: While specific industrial production methods for pentafluoro-(iodomethyl)benzene are not widely documented, the synthesis typically involves the aforementioned laboratory techniques scaled up for industrial use.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Pentafluoro-(iodomethyl)benzene can undergo substitution reactions where the iodine atom is replaced by other substituents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.

Oxidation and Reduction Reactions: Specific reagents and conditions vary depending on the desired transformation.

Major Products:

Substitution Reactions: Products typically include derivatives where the iodine atom is replaced by another functional group.

Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Pentafluorobenzene: Consists of a benzene ring substituted with five fluorine atoms.

Iodopentafluorobenzene: Similar to pentafluoro-(iodomethyl)benzene but lacks the methyl group.

Uniqueness: Pentafluoro-(iodomethyl)benzene is unique due to the presence of both fluorine and iodine substituents, which confer distinct reactivity and properties compared to other fluorinated benzenes.

Actividad Biológica

Pentafluoro-(iodomethyl)benzene, a compound characterized by its unique fluorinated structure, has garnered attention in the field of medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Properties

Pentafluoro-(iodomethyl)benzene (C₇H₂F₅I) is a halogenated aromatic compound featuring five fluorine atoms and an iodomethyl group attached to a benzene ring. Its structure can be represented as follows:

This unique arrangement contributes to its chemical reactivity and biological interactions.

Synthesis

The synthesis of pentafluoro-(iodomethyl)benzene typically involves the introduction of iodine into pentafluorobenzene through electrophilic substitution reactions. Various synthetic routes have been explored to optimize yields and purity, including:

- Electrophilic Aromatic Substitution : Utilizing iodine monochloride (ICl) or iodine (I₂) in the presence of Lewis acids.

- Direct Fluorination : Employing fluorinating agents to achieve selective substitution while preserving the integrity of the aromatic system.

Pentafluoro-(iodomethyl)benzene exhibits several biological activities that are primarily attributed to its ability to interact with various biomolecular targets. Key findings from recent studies include:

- Inhibition of Phospholipase A2 (PLA2) : Research indicates that fluorinated compounds can selectively inhibit PLA2 enzymes, which are crucial in inflammatory processes. The pentafluoro group enhances binding affinity and selectivity towards specific PLA2 isoforms, making it a candidate for anti-inflammatory drug development .

- Antimicrobial Properties : Some studies have reported antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections. The mechanism is thought to involve disruption of bacterial membranes or interference with metabolic pathways .

- Anticancer Activity : Preliminary data suggest that pentafluoro-(iodomethyl)benzene may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Case Studies

- Inhibition Studies : A study investigating the inhibition of GVIA iPLA2 by various fluorinated compounds found that pentafluoro derivatives showed significant inhibitory activity with IC50 values in the low micromolar range. For example, a related compound demonstrated an IC50 value of 0.0073 μM against GVIA iPLA2, indicating strong selectivity and potency .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that pentafluoro-(iodomethyl)benzene exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting its potential as an antimicrobial agent .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(iodomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKQNUNUFNYQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376680 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111196-50-0 |

Source

|

| Record name | Pentafluoro-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.